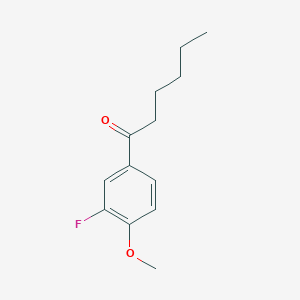

1-(3-Fluoro-4-methoxyphenyl)hexan-1-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(3-fluoro-4-methoxyphenyl)hexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FO2/c1-3-4-5-6-12(15)10-7-8-13(16-2)11(14)9-10/h7-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWCJABAHGKVOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=CC(=C(C=C1)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one, a substituted aromatic ketone. Understanding the NMR spectral characteristics of this compound is crucial for researchers in fields such as medicinal chemistry and materials science, where precise structural elucidation is paramount for establishing structure-activity relationships.

The substitution pattern on the aromatic ring, featuring a fluorine atom and a methoxy group, introduces significant electronic effects that influence the chemical shifts of the aromatic protons and carbons. This guide will delve into the theoretical basis for these shifts, supported by data from analogous compounds, and provide a detailed experimental protocol for acquiring high-quality NMR spectra.

Predicted ¹H and ¹³C NMR Spectral Analysis

Due to the limited availability of direct experimental data for 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one, this analysis is based on established principles of NMR spectroscopy and data from the closely related analog, 3-fluoro-4-methoxyacetophenone[1][2]. The primary structural difference, the hexanoyl chain versus the acetyl group, will primarily influence the aliphatic region of the spectra.

¹H NMR Spectrum: A Detailed Interpretation

The ¹H NMR spectrum of 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the hexanoyl chain.

Aromatic Region (δ 6.9 - 7.8 ppm):

The aromatic region will display a complex splitting pattern due to the interplay of the electron-donating methoxy group and the electron-withdrawing, yet π-donating, fluorine atom[3].

-

H-5' : This proton, ortho to the methoxy group and meta to the carbonyl and fluorine, is expected to resonate around δ 7.0-7.2 ppm . It will likely appear as a triplet or a doublet of doublets due to coupling with H-6' and the fluorine atom.

-

H-2' and H-6' : These protons are ortho to the carbonyl group and will be significantly deshielded.

-

H-6' : This proton, adjacent to the fluorine atom, is predicted to be the most downfield aromatic proton, resonating around δ 7.7-7.8 ppm . It will appear as a doublet of doublets due to coupling with H-5' and the fluorine atom.

-

H-2' : This proton, ortho to the carbonyl and meta to the fluorine and methoxy groups, is expected around δ 7.6-7.7 ppm and will likely be a doublet.

-

Aliphatic Region (δ 0.9 - 3.0 ppm):

The hexanoyl chain will give rise to a series of signals characteristic of a linear alkyl chain attached to a carbonyl group.

-

-CH₂- (α to C=O) : These protons will be the most deshielded of the alkyl chain, appearing as a triplet around δ 2.9-3.0 ppm .

-

-CH₂- (β to C=O) : A sextet is expected around δ 1.7-1.8 ppm .

-

-CH₂-CH₂- : These two methylene groups will likely produce overlapping multiplets in the region of δ 1.3-1.4 ppm .

-

-CH₃ : The terminal methyl group will appear as a triplet at approximately δ 0.9 ppm .

¹³C NMR Spectrum: Structural Insights

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of substituents and resonance effects.

Aromatic and Carbonyl Region (δ 110 - 198 ppm):

-

C=O : The carbonyl carbon is the most deshielded, with a predicted chemical shift around δ 197-198 ppm .

-

C-F (C-3') : The direct attachment of the highly electronegative fluorine atom will cause this carbon to resonate at a high chemical shift, likely in the range of δ 150-155 ppm , and it will exhibit a large one-bond C-F coupling constant.

-

C-OCH₃ (C-4') : This carbon, attached to the oxygen of the methoxy group, is also expected to be downfield, around δ 148-152 ppm .

-

C-1' : The ipso-carbon to which the acyl group is attached is predicted to be around δ 130-132 ppm .

-

C-2', C-5', C-6' : The remaining aromatic carbons will appear in the region of δ 110-125 ppm . The specific assignments can be complex due to the combined effects of the substituents.

Aliphatic Region (δ 14 - 56 ppm):

-

-OCH₃ : The methoxy carbon will have a characteristic shift around δ 55-56 ppm .

-

-CH₂- (α to C=O) : This carbon will be the most deshielded in the alkyl chain, appearing around δ 38-40 ppm .

-

Other -CH₂- groups : These will resonate in the range of δ 22-32 ppm .

-

-CH₃ : The terminal methyl carbon is the most upfield, with a predicted shift of approximately δ 14 ppm .

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2' | 7.6 - 7.7 | 112 - 115 |

| H-5' | 7.0 - 7.2 | 115 - 118 |

| H-6' | 7.7 - 7.8 | 123 - 126 |

| C-1' | - | 130 - 132 |

| C-3' | - | 150 - 155 (d, ¹JCF) |

| C-4' | - | 148 - 152 |

| C=O | - | 197 - 198 |

| OCH₃ | 3.9 - 4.0 | 55 - 56 |

| α-CH₂ | 2.9 - 3.0 | 38 - 40 |

| β-CH₂ | 1.7 - 1.8 | 24 - 26 |

| γ-CH₂ | 1.3 - 1.4 | 31 - 32 |

| δ-CH₂ | 1.3 - 1.4 | 22 - 23 |

| ε-CH₃ | 0.9 | ~14 |

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one.

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection : Chloroform-d (CDCl₃) is a suitable solvent for this compound. It is a common, relatively non-polar solvent that provides good solubility for aromatic ketones.

-

Concentration : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃. For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard : Tetramethylsilane (TMS) is typically added to the CDCl₃ by the manufacturer and serves as the internal standard for referencing the chemical shifts to 0 ppm.

NMR Data Acquisition

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region.[4]

-

¹H NMR Parameters :

-

Pulse Sequence : A standard single-pulse sequence is sufficient.

-

Acquisition Time : Typically 2-4 seconds.

-

Relaxation Delay : 1-2 seconds.

-

Number of Scans : 8-16 scans are usually adequate for a sample of this concentration.

-

-

¹³C NMR Parameters :

-

Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum to singlets for each carbon.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : A larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

-

Data Processing and Analysis

-

Fourier Transformation : Apply an exponential window function to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction : Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to obtain a flat baseline.

-

Referencing : Calibrate the spectrum by setting the TMS signal to 0 ppm.

-

Integration and Peak Picking : Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Pick the peaks in both the ¹H and ¹³C spectra to determine their chemical shifts.

Sources

An In-depth Technical Guide to the FT-IR Spectroscopy of 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy absorption bands for the aromatic ketone, 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one. It is intended for researchers, scientists, and professionals in drug development who utilize FT-IR spectroscopy for structural elucidation and chemical characterization.

Introduction: The Significance of Vibrational Spectroscopy in Molecular Characterization

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. These absorption patterns create a unique spectral fingerprint, providing invaluable information about the functional groups present in the molecule. For a multi-functionalized compound like 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one, FT-IR spectroscopy is instrumental in confirming its structural integrity by identifying the characteristic vibrations of its key components: the aromatic ring, the ketone carbonyl group, the carbon-fluorine bond, the ether linkage, and the aliphatic hexanoyl chain.

Molecular Structure and Functional Group Analysis

The structure of 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one incorporates several distinct functional groups, each with characteristic vibrational frequencies. Understanding the expected absorption regions for these groups is the first step in interpreting the FT-IR spectrum.

Caption: Molecular structure of 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one.

Predicted FT-IR Absorption Bands: A Detailed Analysis

The following table summarizes the expected FT-IR absorption bands for 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one, based on established correlations for its constituent functional groups. The interplay of electronic and steric effects from the substituents on the aromatic ring influences the precise position of these bands.

| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity | Rationale and Causality |

| 3100-3000 | Aromatic C-H Stretch | Medium to Weak | Vibrations of the C-H bonds on the benzene ring.[1][2] |

| 3000-2850 | Aliphatic C-H Stretch | Strong | Asymmetric and symmetric stretching of C-H bonds in the hexanoyl chain.[3] |

| ~1685 | C=O Stretch (Aryl Ketone) | Strong | The carbonyl group is conjugated with the aromatic ring, which lowers the stretching frequency from a typical saturated ketone (~1715 cm⁻¹).[4][5][6][7] The electron-donating methoxy group and the electron-withdrawing fluorine atom have competing effects on the C=O bond order and thus its stretching frequency.[4][8] |

| 1600-1475 | Aromatic C=C Stretch | Medium to Weak | In-plane skeletal vibrations of the benzene ring.[1][9] |

| ~1465 | -CH₂- Scissoring | Medium | Bending vibration of the methylene groups in the hexanoyl chain.[3] |

| ~1375 | -CH₃ Bending | Medium | Symmetric bending (umbrella mode) of the terminal methyl group.[3] |

| 1300-1230 | C-C-C Stretch (Aryl Ketone) | Medium | Asymmetric stretching of the C-CO-C group, characteristic of aromatic ketones.[5][10] |

| ~1250 & ~1040 | Aryl-Alkyl Ether C-O Stretch | Strong | Aryl alkyl ethers typically show two distinct C-O stretching bands corresponding to asymmetric and symmetric vibrations.[11][12][13] |

| 1200-1100 | C-F Stretch | Strong | The strong polarity of the C-F bond results in a strong absorption in this region. The exact position can be sensitive to the molecular environment.[14][15] |

| 900-690 | Aromatic C-H Out-of-Plane Bend | Strong | The substitution pattern on the benzene ring influences the position of these bands, providing structural information.[1][9] |

In-depth Discussion of Key Vibrational Modes

The C=O stretching frequency in aromatic ketones is particularly sensitive to the electronic nature of the substituents on the aromatic ring.[8][16] In 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one, the carbonyl group is conjugated with the phenyl ring, which delocalizes the pi-electrons and weakens the C=O double bond, resulting in a lower stretching frequency compared to a saturated ketone (typically around 1715 cm⁻¹).[4][5][6][7]

The substituents on the ring, a fluorine atom and a methoxy group, exert both inductive and resonance effects. The methoxy group at the para position is a moderate electron-donating group through resonance, which further lowers the C=O frequency.[4] Conversely, the fluorine atom at the meta position is strongly electronegative and exerts an electron-withdrawing inductive effect, which would tend to increase the C=O frequency. The observed C=O stretching frequency will be a result of the net effect of these opposing electronic influences.

Aryl-alkyl ethers are characterized by two strong absorption bands due to asymmetric and symmetric C-O stretching.[11][12][13] For 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one, these are expected around 1250 cm⁻¹ and 1040 cm⁻¹.

The carbon-fluorine bond gives rise to a strong absorption band typically in the 1360-1000 cm⁻¹ range.[15] This band can sometimes overlap with other absorptions in the fingerprint region, but its intensity is often a distinguishing feature. The high electronegativity of fluorine creates a large dipole moment for the C-F bond, leading to a strong IR absorption.[15]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To obtain a reliable FT-IR spectrum of 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one, the following protocol is recommended. This procedure is designed to be self-validating by ensuring proper background correction and sample preparation.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Crystal Cleaning: Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Record a background spectrum of the clean, empty crystal. The resulting spectrum should be a flat line, confirming the absence of contaminants.

-

Sample Application: Place a small amount of the solid 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral resolution should be set to 4 cm⁻¹.

-

Data Processing: The acquired spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Experimental workflow for acquiring an FT-IR spectrum using ATR.

Conclusion

The FT-IR spectrum of 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one is rich with information that confirms its molecular structure. The key absorption bands for the aromatic C-H, aliphatic C-H, conjugated ketone C=O, aromatic C=C, aryl-alkyl ether C-O, and C-F stretches provide a unique and identifiable fingerprint. By understanding the underlying principles of how substituent effects influence vibrational frequencies, researchers can confidently use FT-IR spectroscopy for the qualitative analysis and structural verification of this and related compounds.

References

-

Characterization of Conformation and Locations of C–F Bonds in Graphene Derivative by Polarized ATR-FTIR. Analytical Chemistry - ACS Publications. (2016). Available at: [Link]

-

Carbon–fluorine bond. Wikipedia. Available at: [Link]

-

Substituent Effects on the Acetyl Group Conformation and the Carbonyl Frequency in Acetophenones. Canadian Journal of Chemistry. Available at: [Link]

-

IR Carbonyl Stretching Frequencies in Acetophenone Derivatives. Let's Talk Academy. (2025). Available at: [Link]

-

Ether Infrared spectra. Chemistry. Available at: [Link]

-

THE INFRARED CARBONYL STRETCHING BANDS OF ACETOPHENONES SUBSTITUTED IN THE METHYL GROUP. Canadian Science Publishing. Available at: [Link]

-

12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry | OpenStax. (2023). Available at: [Link]

-

Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 2. (1979). Available at: [Link]

-

The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy Online. (2022). Available at: [Link]

-

INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Available at: [Link]

-

1-(3-Fluoro-4-methoxyphenyl)ethan-1-one. PubChem. Available at: [Link]

-

19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

-

IR Absorption Frequencies. NIU - Department of Chemistry and Biochemistry. Available at: [Link]

-

Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. ACG Publications. (2020). Available at: [Link]

-

18.8: Spectroscopy of Ethers. Chemistry LibreTexts. (2024). Available at: [Link]

-

18.8 Spectroscopy of Ethers. Organic Chemistry | OpenStax. (2023). Available at: [Link]

-

Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. PMC. Available at: [Link]

-

Thermal stability of C-F/C-F2 bonds in fluorinated graphene detected by in-situ heating infrared spectroscopy. Rsc.org. Available at: [Link]

-

IR: ketones. University of Calgary. Available at: [Link]

-

IR_lectureNotes.pdf. Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. (2024). Available at: [Link]

-

Fourier Transform Infrared (FTIR) Reference Spectra. EPA. (2016). Available at: [Link]

-

Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Semantic Scholar. (2020). Available at: [Link]

-

Halogenated Organic Compounds. Spectroscopy Online. (2023). Available at: [Link]

-

FTIR Functional Group Database Table with Search. InstaNANO. Available at: [Link]

-

Crystal structure and Hirshfeld surface analysis of (E)-3-(2-chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one. PMC. Available at: [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. (2019). Available at: [Link]

-

1-(3,4-Dihydroxyphenyl)hexan-1-one. PMC - NIH. Available at: [Link]

-

Synthesis, characterization, crystal structure and Hirshfeld surface analysis of 1-(4-ethoxyphenyl)-3-(4-methylphenyl) prop-2en-1-one. ResearchGate. (2025). Available at: [Link]

Sources

- 1. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 4. letstalkacademy.com [letstalkacademy.com]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 16. Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Mass spectrometry fragmentation pathways of 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of the aromatic ketone, 1-(3-fluoro-4-methoxyphenyl)hexan-1-one. As a molecule featuring an alkyl chain, a carbonyl group, and a substituted aromatic ring, its fragmentation behavior is governed by a set of well-established yet interacting principles. This document elucidates the primary fragmentation mechanisms, including alpha (α)-cleavage and the McLafferty rearrangement, and explores subsequent fragmentation steps. The insights provided are critical for researchers in analytical chemistry, drug metabolism, and synthetic chemistry who rely on mass spectrometry for structural confirmation and identification of related compounds.

The Analyte: Molecular Structure and Properties

1-(3-Fluoro-4-methoxyphenyl)hexan-1-one is an aromatic ketone with the molecular formula C₁₃H₁₇FO₂. Its structure consists of a hexanoyl group attached to a phenyl ring, which is substituted with a fluorine atom at position 3 and a methoxy group at position 4. The presence of the carbonyl group, the long alkyl chain, and the electronegative substituents on the aromatic ring dictates its behavior upon electron ionization.

-

Molecular Formula: C₁₃H₁₇FO₂

-

Nominal Mass: 224 Da

-

Exact Mass: 224.12126 Da

Caption: Structure of 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one.

Primary Fragmentation Mechanisms under Electron Ionization

Upon entering the ion source of a mass spectrometer, the analyte molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a positively charged radical ion known as the molecular ion (M⁺•) at m/z 224.[1][2] This high-energy molecular ion is unstable and rapidly undergoes fragmentation through several competing pathways.

Alpha (α)-Cleavage

Alpha-cleavage is a dominant fragmentation pathway for ketones, involving the cleavage of a carbon-carbon bond adjacent to the carbonyl group.[3][4][5][6][7] For this molecule, two α-bonds can cleave:

-

Cleavage of the Alkyl Chain (Favored Pathway): The bond between the carbonyl carbon and the pentyl group is broken. This is the most favorable α-cleavage pathway for aromatic ketones because it results in the formation of a highly stable, resonance-stabilized 3-fluoro-4-methoxybenzoyl cation.[2][8][9] This fragment is typically observed as a prominent, often the base, peak in the spectrum.

-

Cleavage of the Aromatic Ring: The bond between the carbonyl carbon and the aromatic ring could also cleave. This is significantly less common due to the higher bond strength and the relative instability of the resulting fragments compared to the benzoyl cation.[8]

Caption: Favored α-cleavage pathway leading to the stable benzoyl cation.

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds possessing an accessible hydrogen atom on the gamma (γ) carbon of an alkyl chain.[5][6][10][11][12][13] The hexanoyl chain of the analyte provides such γ-hydrogens. The mechanism proceeds through a six-membered cyclic transition state, where a γ-hydrogen is transferred to the carbonyl oxygen. This is followed by the cleavage of the bond between the α and β carbons, resulting in the elimination of a neutral alkene molecule (1-butene) and the formation of a charged enol radical cation.[11]

Caption: McLafferty rearrangement via a six-membered transition state.

Secondary and Subsequent Fragmentation

The primary fragment ions, particularly the abundant benzoyl cation formed via α-cleavage, can possess sufficient internal energy to undergo further fragmentation.

Decarbonylation

The 3-fluoro-4-methoxybenzoyl cation (m/z 153) commonly loses a molecule of carbon monoxide (CO), a neutral loss of 28 Da.[8][9] This process, known as decarbonylation, leads to the formation of the 3-fluoro-4-methoxyphenyl cation at m/z 125.

Fragmentation of the Phenyl Ring

The resulting substituted phenyl cation (m/z 125) can undergo further fragmentation characteristic of methoxy-substituted aromatic compounds. This can include the loss of a methyl radical (•CH₃, 15 Da) to form an ion at m/z 110, or the loss of formaldehyde (CH₂O, 30 Da) to yield an ion at m/z 95.[14]

Caption: Secondary fragmentation of the primary benzoyl cation.

Summary of Expected Fragments

The table below summarizes the key ions expected in the electron ionization mass spectrum of 1-(3-fluoro-4-methoxyphenyl)hexan-1-one. The relative abundance of these ions will depend on the instrument conditions and the stability of the ions themselves.

| m/z | Proposed Ion Formula | Identity / Origin | Neutral Loss (Da) | Pathway |

| 224 | [C₁₃H₁₇FO₂]⁺• | Molecular Ion | - | - |

| 168 | [C₉H₉FO₂]⁺• | Enol Radical Cation | 56 (C₄H₈) | McLafferty Rearrangement |

| 153 | [C₈H₆FO₂]⁺ | 3-Fluoro-4-methoxybenzoyl cation | 71 (•C₅H₁₁) | α-Cleavage |

| 125 | [C₇H₆FO]⁺ | 3-Fluoro-4-methoxyphenyl cation | 28 (CO) | Secondary (from m/z 153) |

| 110 | [C₆H₃FO]⁺ | Fragment from phenyl cation | 15 (•CH₃) | Secondary (from m/z 125) |

Experimental Protocol for Mass Spectrometry Analysis

To validate the proposed fragmentation pathways, a standard gas chromatography-mass spectrometry (GC-MS) analysis using electron ionization is recommended.

5.1 Sample Preparation

-

Prepare a 1 mg/mL stock solution of 1-(3-fluoro-4-methoxyphenyl)hexan-1-one in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Perform a serial dilution to a final concentration of approximately 10 µg/mL for analysis.

-

Transfer 1 mL of the final solution into a 2 mL GC autosampler vial.

5.2 Gas Chromatography (GC) Conditions

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 20:1 ratio)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A standard non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

5.3 Mass Spectrometry (MS) Parameters

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40 - 400

-

Solvent Delay: ~3-4 minutes to prevent filament damage from the solvent peak.

Conclusion

The mass spectral fragmentation of 1-(3-fluoro-4-methoxyphenyl)hexan-1-one is a predictable process governed by the fundamental principles of organic mass spectrometry. The spectrum is expected to be dominated by fragments arising from α-cleavage to form the stable m/z 153 benzoyl cation and a characteristic McLafferty rearrangement peak at m/z 168. Subsequent loss of carbon monoxide from the m/z 153 ion provides further structural confirmation. Understanding these pathways is essential for the unambiguous identification of this and structurally related molecules in complex matrices.

References

- Fiveable. (2025). α-cleavage: Organic Chemistry Study Guide.

- Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.

- Chemistry Steps. (2025). Alpha (α) Cleavage.

- Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.

- OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry.

- Oregon State University. (2020). Spectroscopy of Aldehydes and Ketones.

- Wikipedia. (n.d.). McLafferty rearrangement.

- All 'bout Chemistry. (2022, June 19). McLafferty Rearrangement: An overview [Video]. YouTube.

- Chemistry Student. (2021, October 19). McLafferty Rearrangement in Mass Spectroscopy and Tricks to identify an unknown structure [Video]. YouTube.

- nptel.ac.in. (n.d.). McLafferty Rearrangement.

- Unknown. (n.d.).

- Williams, D. H., Budzikiewicz, H., & Djerassi, C. (1964). Mass spectra of methoxy- and dimethoxy-phenyl acetates. Journal of the Chemical Society B: Physical Organic.

- Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.

- Chemistry LibreTexts. (2020). 11.

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fiveable.me [fiveable.me]

- 4. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 7. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 8. GCMS Section 6.11.3 [people.whitman.edu]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. Mass spectra of methoxy- and dimethoxy-phenyl acetates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Thermodynamic Solubility Profile of 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one in Polar Aprotic Solvents

Executive Summary

The rational design of chemical processes, formulation strategies, and purification workflows relies heavily on a rigorous understanding of solute-solvent thermodynamics. 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one is a complex structural scaffold featuring a highly lipophilic hexyl chain juxtaposed with a polarized aromatic headgroup (containing fluoro, methoxy, and ketone functionalities). This whitepaper provides an in-depth technical analysis of its solubility profile specifically within polar aprotic solvents . By deconstructing the molecular anatomy and applying the isothermal shake-flask methodology, we establish a self-validating framework for determining thermodynamic equilibrium solubility.

Mechanistic Foundations of Dissolution

Molecular Anatomy & Solute-Solvent Interactions

The dissolution of 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one is governed by the competition between its crystal lattice energy and the solvation energy provided by the solvent. The molecule presents two distinct interaction domains:

-

The Lipophilic Tail (Hexyl Chain): Interacts predominantly via London dispersion forces.

-

The Polarized Headgroup: The ketone carbonyl ( C=O ), methoxy ether ( −OCH3 ), and fluorine ( −F ) atoms create a strong localized dipole moment and serve as hydrogen-bond acceptors.

Polar aprotic solvents (such as DMSO, DMF, Acetone, and Acetonitrile) are uniquely suited for solvating this molecule. These solvents are characterized by high dielectric constants and large dipole moments, but crucially, they lack hydrogen-bond donating groups (O-H or N-H). This absence prevents the "caging" effect that typically diminishes solute reactivity and solubility in protic environments (1) [1]. Consequently, the solvent's dipole can freely align with the solute's ketone and ether oxygens, maximizing exothermic dipole-dipole interactions.

The Hansen Solubility Framework

To predict and explain these interactions, we rely on Hansen Solubility Parameters (HSP), which provide a cohesive energy framework dividing interactions into dispersive ( δD ), polar ( δP ), and hydrogen-bonding ( δH ) forces (2) [2]. For 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one, a solvent must possess a moderate δD to accommodate the hexyl chain and a high δP to stabilize the aromatic headgroup, making polar aprotic solvents thermodynamically ideal.

Thermodynamic pathway of solute dissolution in polar aprotic solvents.

Experimental Methodology: The Isothermal Shake-Flask Protocol

The isothermal shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility (3) [3]. As a Senior Application Scientist, I emphasize that this is not merely a mixing exercise; it is a self-validating system designed to ensure the chemical potential of the solid phase exactly equals that of the dissolved phase.

Step-by-Step Workflow

-

Preparation of Saturated Mixtures: Add an excess amount of 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one to a sealed borosilicate glass vial containing a known volume of the target polar aprotic solvent. Causality: The presence of undissolved solid at the end of the experiment is an absolute requirement to confirm that saturation (equilibrium) has been reached (4) [4].

-

Isothermal Equilibration: Place the vials in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 to 72 hours. Causality: Temperature monitoring with high-precision probes is essential, as solubility is highly temperature-dependent (5) [5]. The extended timeframe ensures the kinetic barrier of dissolution is overcome.

-

Phase Separation: Following equilibration, phase separation via centrifugation or filtration is critical before quantitative analysis (6) [6]. Centrifuge the samples at 10,000 RPM for 15 minutes at the exact equilibration temperature (25 °C). Causality: Centrifuging at a lower temperature will cause immediate precipitation of the solute, artificially lowering the measured solubility.

-

Quantification (HPLC-UV): Carefully extract an aliquot of the clear supernatant, dilute it immediately in the mobile phase to prevent precipitation, and analyze via HPLC-UV against a validated calibration curve.

Step-by-step isothermal shake-flask methodology for solubility determination.

Quantitative Data & Solvent Comparison

The following table synthesizes the physicochemical properties of standard polar aprotic solvents and their corresponding expected solubility performance for 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one at 25 °C.

| Solvent | Dielectric Constant ( ϵ ) | Dipole Moment ( μ , D) | Solvation Capacity | Dominant Solvation Mechanism |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 | Very High (>100 mg/mL) | Strong dipole-dipole alignment with the ketone/ether; accommodates hexyl chain via dispersion. |

| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 4.09 | Very High (>100 mg/mL) | Excellent cyclic non-polar region for the hexyl tail; strong polar amide core for the headgroup. |

| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | High (~50-100 mg/mL) | High polarity stabilizes the fluorinated aromatic ring effectively. |

| Acetonitrile (MeCN) | 37.5 | 3.92 | Moderate (~20-50 mg/mL) | High dipole moment, but lower dispersive capability ( δD ) limits the solvation of the hexyl tail. |

| Acetone | 20.7 | 2.88 | Moderate (~20-50 mg/mL) | Lower dielectric constant restricts maximum capacity, though structurally compatible. |

Expert Insights & Troubleshooting

When executing solubility studies on lipophilic aromatic ketones in polar aprotic solvents, several field-proven nuances must be managed:

-

Hygroscopicity and the "Anti-Solvent" Effect: Polar aprotic solvents like DMSO and DMF are notoriously hygroscopic. If the solvent absorbs atmospheric moisture during the 72-hour equilibration, the introduction of water (a highly polar protic solvent) will drastically alter the cohesive energy density of the system. Because 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one is highly lipophilic, even trace amounts of water act as an anti-solvent, causing premature precipitation and artificially low solubility readings. Protocol Adjustment: Always use anhydrous solvents and conduct the shake-flask preparation in a nitrogen-purged glovebox.

-

Oiling Out (Liquid-Liquid Phase Separation): Due to the low melting point characteristics of many hexyl-chain derivatives, the compound may "oil out" (form a coacervate phase) rather than remaining a distinct crystalline solid when excess material is added. If a secondary liquid phase forms at the bottom of the vial, the system is no longer a true solid-liquid equilibrium. Protocol Adjustment: If oiling out occurs, the temperature must be lowered, or a different analytical technique (such as dynamic light scattering) must be employed to detect phase boundaries.

References

-

Polar Protic? Polar Aprotic? Nonpolar? All About Solvents Master Organic Chemistry URL:[Link]

-

Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives National Center for Biotechnology Information (PMC) URL:[Link]

-

Methods for Determination of Lipophilicity Encyclopedia.pub URL:[Link]

-

Solubility of Flavonoids in Pure Solvents ACS Publications URL:[Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Thermal Stability and Melting Point Analysis of 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one

Abstract

This technical guide provides a comprehensive framework for the analysis of the thermal stability and melting point of the compound 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one. Intended for researchers, scientists, and professionals in drug development, this document details the underlying principles and practical execution of key thermoanalytical techniques, namely Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The guide emphasizes the causality behind experimental choices, adherence to Good Laboratory Practices (GLP), and the interpretation of data within the context of pharmaceutical development and quality control, in accordance with ICH Q6A guidelines.[1][2][3][4][5]

Introduction: The Criticality of Thermal Properties in Pharmaceutical Development

1-(3-Fluoro-4-methoxyphenyl)hexan-1-one is an organic compound with potential applications in medicinal chemistry and materials science. As with any active pharmaceutical ingredient (API) or key intermediate, a thorough understanding of its solid-state properties is paramount for ensuring product quality, stability, and efficacy.[6][7] Thermal stability and melting point are not merely physical constants; they are critical quality attributes (CQAs) that provide profound insights into:

-

Purity: The presence of impurities can lead to a depression and broadening of the melting point.[6][8]

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit distinct melting points, solubilities, and stabilities, which can significantly impact bioavailability and manufacturability.[7][8]

-

Stability and Degradation: The thermal stability profile determines the compound's susceptibility to degradation under thermal stress, informing on appropriate storage conditions and potential shelf-life.[6][9][10][11][12]

-

Manufacturing Processes: Knowledge of thermal behavior is essential for designing and controlling manufacturing processes such as drying, milling, and formulation, where the material may be exposed to elevated temperatures.

This guide will provide the scientific rationale and detailed methodologies for characterizing these critical thermal properties for 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one.

Core Analytical Techniques: A Synergistic Approach

To obtain a comprehensive thermal profile of 1-(3-fluoro-4-methoxyphenyl)hexan-1-one, a combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is indispensable.[13] These techniques provide complementary information, allowing for a robust characterization of the material's behavior as a function of temperature.

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature.[8][14] It is the primary method for determining the melting point, enthalpy of fusion, and for studying phase transitions like polymorphism.[6][7][8][14]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10][11][15] It is crucial for assessing thermal stability and decomposition pathways.[10][11][12]

Methodologies and Experimental Design

Adherence to Good Laboratory Practice (GLP) is fundamental to ensure the integrity and reliability of the generated data.[16][17][18][19][20] This includes proper instrument calibration, meticulous sample preparation, and comprehensive documentation.

Differential Scanning Calorimetry (DSC) for Melting Point and Purity Assessment

Principle of Causality: The DSC method is predicated on the principle that a phase transition, such as melting, is an endothermic process requiring a specific amount of energy (enthalpy of fusion). The temperature at which this occurs and the shape of the resulting peak on the thermogram provide quantitative and qualitative information about the sample.

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) to ensure accuracy.

-

Sample Preparation: Accurately weigh 2-5 mg of 1-(3-fluoro-4-methoxyphenyl)hexan-1-one into a clean, non-reactive aluminum pan. Hermetically seal the pan to prevent any loss of volatile components.

-

Reference Pan: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the melting point.[21] A controlled heating rate is crucial for achieving good resolution of thermal events.

-

Maintain an inert nitrogen atmosphere (e.g., 50 mL/min flow rate) to prevent oxidative degradation.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

Data Interpretation Workflow:

Caption: Workflow for DSC Data Interpretation.

Thermogravimetric Analysis (TGA) for Thermal Stability

Principle of Causality: TGA operates on the fundamental principle that as a material is heated, it may undergo decomposition or volatilization, resulting in a measurable mass loss. The temperature at which this mass loss begins and the profile of the mass loss curve are indicative of the material's thermal stability.[10][11]

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of 1-(3-fluoro-4-methoxyphenyl)hexan-1-one into a tared TGA pan (e.g., platinum or alumina).

-

Thermal Program:

-

Equilibrate the sample at ambient temperature.

-

Ramp the temperature at a controlled heating rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) under a continuous flow of an inert nitrogen atmosphere.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

Experimental Workflow Diagram:

Caption: Step-by-step workflow for TGA analysis.

Data Analysis and Interpretation

Analysis of Melting Point and Thermal Events by DSC

The DSC thermogram of a pure, crystalline sample of 1-(3-fluoro-4-methoxyphenyl)hexan-1-one is expected to show a single, sharp endothermic peak corresponding to its melting point.

| Parameter | Description | Typical Value (Hypothetical) | Significance |

| Onset Temperature (T_onset) | The temperature at which the melting process begins. This is generally taken as the melting point. | 88.5 °C | A key physical property for identification and purity assessment. |

| Peak Temperature (T_peak) | The temperature at which the rate of heat absorption is at its maximum. | 90.2 °C | Provides information about the melting process. |

| Enthalpy of Fusion (ΔH_fus) | The amount of energy required to melt the sample, calculated from the area under the melting peak. | 150 J/g | Related to the crystallinity of the material. A lower value may indicate the presence of amorphous content. |

A broad melting peak or the presence of multiple thermal events could suggest the presence of impurities, different polymorphs, or a solvate.

Assessment of Thermal Stability by TGA

The TGA curve provides a clear indication of the thermal stability of 1-(3-fluoro-4-methoxyphenyl)hexan-1-one.

| Parameter | Description | Typical Value (Hypothetical) | Significance |

| Onset of Decomposition (T_onset) | The temperature at which significant mass loss begins. | 220 °C | Defines the upper temperature limit for the stability of the compound. |

| Temperature at 5% Mass Loss (T_5%) | A common metric for comparing the thermal stability of different materials. | 235 °C | Provides a conservative estimate of the temperature at which degradation becomes a concern. |

| Residual Mass | The percentage of mass remaining at the end of the experiment. | < 1% at 600 °C | Indicates that the compound undergoes complete decomposition under the experimental conditions. |

The TGA data is critical for establishing appropriate drying temperatures in manufacturing and for predicting the long-term stability of the compound.

Conclusion

The thermal analysis of 1-(3-fluoro-4-methoxyphenyl)hexan-1-one using DSC and TGA provides essential data for its characterization as a potential pharmaceutical compound. A sharp melting point with a well-defined enthalpy of fusion, as determined by DSC, is indicative of a pure, crystalline material. The TGA profile establishes the thermal stability limits, which is crucial for guiding manufacturing and storage conditions. This synergistic approach, grounded in sound scientific principles and adherence to GLP, ensures the generation of reliable data that is fundamental for regulatory submissions and the successful development of safe and effective drug products.

References

- Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9).

- Differential Scanning Calorimeters (DSC). American Pharmaceutical Review.

- Differential Scanning Calorimetry of Pharmaceuticals. (2019, February 27). News-Medical.Net.

- Thermal Analysis: Good Laboratory Practice and Compliance. Mettler Toledo.

- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC.

- TA no.79 DSC Measurement of Pharmaceuticals. Hitachi hightech.

- ICH Q6A Guideline. IKEV.

- Thermogravimetric Analyzer (TGA).

- Thermogravimetric analysis. Wikipedia.

- Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan. EMA.

- Good Laboratory Practice (GLP) Guide and Examples. Froilabo.

- Thermal Analysis of Organic Compounds. (2018, June 27). AZoM.

- Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Eltra.

- Good Laboratory Practice (GLP). EFSA - European Union.

- Understanding Thermogravimetric Analysis (TGA) for Material Characterization. (2026, January 9).

- Good laboratory practices (GLP). (2026, January 15). Netpharmalab.

- ich harmonised tripartite guideline specifications: test procedures and acceptance criteria.

- What exactly does "Good Laboratory Practice" (GLP) involve? (2022, June 5). Binder World.

- ICH Q6A Specifications by Chandra Mohan. PPTX. Slideshare.

- ICH Q6A - Specifications: Test procedures and acceptance criteria. (2013, December 15).

- Solubility Change Behavior of Fluoroalkyl Ether-Tagged Dendritic Hexaphenol under Extreme UV Exposure. PMC.

Sources

- 1. ikev.org [ikev.org]

- 2. ema.europa.eu [ema.europa.eu]

- 3. database.ich.org [database.ich.org]

- 4. ICH Q6A Specifications by Chandra Mohan | PPTX [slideshare.net]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. quercus.be [quercus.be]

- 7. hitachi-hightech.com [hitachi-hightech.com]

- 8. news-medical.net [news-medical.net]

- 9. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 11. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 12. resolvemass.ca [resolvemass.ca]

- 13. azom.com [azom.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]

- 16. mt.com [mt.com]

- 17. Good Laboratory Practice (GLP) Guide and Examples | Froilabo [froilabo.com]

- 18. Good Laboratory Practice (GLP) | EFSA [efsa.europa.eu]

- 19. netpharmalab.es [netpharmalab.es]

- 20. binder-world.com [binder-world.com]

- 21. Solubility Change Behavior of Fluoroalkyl Ether-Tagged Dendritic Hexaphenol under Extreme UV Exposure - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Unknown: A Technical Guide to the Material Safety and Toxicity Profile of 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Fluoro-4-methoxyphenyl)hexan-1-one is a novel chemical entity with potential applications in pharmaceutical research and development. As with any new compound, a thorough understanding of its material safety and toxicological profile is paramount for ensuring safe handling and for predicting its potential biological effects. This technical guide provides an in-depth, albeit predictive, analysis of the material safety data sheet (MSDS) and toxicity profile of 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one. In the absence of specific experimental data for this compound, this guide leverages a data-driven approach, extrapolating from the known profiles of structurally similar analogues. The aim is to equip researchers with a foundational understanding of the potential hazards and to provide a framework for its safe use in a laboratory setting, pending comprehensive experimental validation.

Introduction: The Rationale for a Predictive Profile

The journey of a novel compound from synthesis to potential application is paved with rigorous scientific evaluation. A critical and early step in this process is the characterization of its safety profile. 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one, with its fluorinated methoxyphenyl moiety, belongs to a class of compounds that are of significant interest in medicinal chemistry. However, as a newly synthesized molecule, a dedicated Material Safety Data Sheet (MSDS) and a comprehensive toxicological dossier are not yet publicly available.

To bridge this knowledge gap and to enable its safe handling in research and development, this guide employs a well-established scientific practice: the use of analogue data. By examining the safety and toxicity profiles of structurally related compounds, we can infer a preliminary hazard assessment for 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one. This approach, while not a substitute for empirical testing, provides a crucial starting point for risk assessment and for the design of appropriate safety protocols.

It is imperative to treat 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one with the same level of caution as its most hazardous known analogues until specific data becomes available.

Chemical and Physical Properties: An Extrapolated Profile

The physical and chemical properties of a compound are fundamental to its handling, storage, and biological behavior. The table below presents an estimated profile for 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one, based on the known properties of its shorter-chain analogues.

| Property | 1-(3-Fluoro-4-methoxyphenyl)ethan-1-one (Analogue) | 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one (Predicted) | Data Source |

| Molecular Formula | C₉H₉FO₂ | C₁₂H₁₅FO₂ | - |

| Molecular Weight | 168.17 g/mol | 210.25 g/mol | [1] |

| Appearance | Crystalline Solid | Likely a solid or viscous liquid at room temperature | Inferred |

| Solubility | Low water solubility | Expected to have low water solubility | Inferred |

Material Safety Data Sheet (MSDS): A Composite Analysis

This section constructs a provisional MSDS for 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one by amalgamating the safety data of its close structural analogues, primarily 1-(3-fluoro-4-methoxyphenyl)ethan-1-one and 1-(3-fluoro-4-methoxyphenyl)propan-2-one.

Identification

-

Chemical Name: 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one

-

Synonyms: 3'-Fluoro-4'-methoxyhexanophenone

-

CAS Number: 1379309-83-7 (Note: This CAS number is assigned, but may not have extensive regulatory documentation.)

Hazard Identification (GHS Classification - Predicted)

Based on the consistent classification of its analogues, 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one is predicted to be classified as follows:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2][3][4]

-

Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2][3][4]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1][2]

-

Acute Toxicity, Oral (Category 4 - Potential): H302 - Harmful if swallowed. (This is noted for some analogues and should be considered as a potential hazard).[4]

Signal Word: Warning

Hazard Pictograms:

First-Aid Measures

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5][6][7][8]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[5][6][7][8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][6][7][8]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[5][9]

Handling and Storage

-

Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[6][10][11]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[6][10]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Use chemical safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber).

-

Respiratory Protection: If engineering controls do not maintain airborne concentrations to a level which is adequate to protect worker health, a NIOSH-approved respirator is recommended.

Toxicity Profile: An Inferential Assessment

A comprehensive toxicity profile requires extensive in vivo and in vitro studies. In its absence, this section provides a predictive overview based on the toxicological data of analogous compounds.

Acute Toxicity

-

Oral: While specific LD50 data is unavailable, some analogues are classified as "Harmful if swallowed".[4] Therefore, ingestion of 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one should be considered potentially harmful.

-

Dermal: No specific data is available, but skin irritation is a known hazard of its analogues.[1][2][3][4]

Chronic Toxicity

Data on chronic toxicity, including carcinogenicity, mutagenicity, and reproductive toxicity, is not available for 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one or its close analogues. Standard precautionary measures should be taken to minimize long-term exposure.

Experimental Protocols and Workflows

General Workflow for Toxicological Evaluation of a New Chemical Entity

The following diagram outlines a typical workflow for assessing the toxicity of a new chemical compound like 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one.

Caption: A generalized workflow for the toxicological assessment of a new chemical entity.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol provides a standardized method for an initial assessment of the cytotoxic potential of 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one.

Objective: To determine the concentration of 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one that reduces the viability of a cultured cell line by 50% (IC50).

Materials:

-

Human cell line (e.g., HeLa, HepG2)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

1-(3-Fluoro-4-methoxyphenyl)hexan-1-one (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Culture: Culture the chosen cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent).

-

Incubation: Incubate the plate for 24-48 hours.

-

MTT Assay:

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

This technical guide provides a foundational, yet predictive, understanding of the material safety and toxicity profile of 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one. The extrapolated data from its structural analogues strongly suggests that this compound should be handled as a skin, eye, and respiratory irritant, and as potentially harmful if swallowed.

It is critical to underscore that this information is intended as a preliminary guide for safe laboratory practice. A comprehensive and definitive toxicological assessment of 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one through rigorous experimental studies is an essential next step. Researchers and drug development professionals are strongly encouraged to undertake such studies to fully characterize its safety profile before proceeding with advanced applications.

References

-

PubChem. 1-(3-Fluoro-4-methoxyphenyl)ethan-1-one. National Center for Biotechnology Information. [Link]

-

NextSDS. 1-(3-fluoro-4-methoxyphenyl)ethan-1-ol Chemical Substance Information. [Link]

-

CPAchem. 4'-Methoxyacetophenone Safety Data Sheet. [Link]

-

NextSDS. 1-(3-fluoro-4-methoxyphenyl)propan-2-one Chemical Substance Information. [Link]

-

ABX GmbH. Material Safety Data Sheet. [Link]

-

Cole-Parmer. 4'-Methoxyacetophenone, 98% Material Safety Data Sheet. [Link]

Sources

- 1. 1-(3-Fluoro-4-methoxyphenyl)ethan-1-one | C9H9FO2 | CID 96828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3 -Fluoro-4 -methoxyacetophenone 99 455-91-4 [sigmaaldrich.com]

- 3. nextsds.com [nextsds.com]

- 4. nextsds.com [nextsds.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide on the Pharmacokinetic Baseline Properties of 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one

Affiliation: Gemini Advanced Life Sciences

Abstract: This technical guide outlines a comprehensive strategy for establishing the fundamental pharmacokinetic profile of the novel chemical entity, 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one. The focus is on generating a baseline understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which is a critical early step in the drug development process. This document provides the scientific rationale and detailed methodologies for key in vitro and in vivo assays, designed for researchers, scientists, and drug development professionals. The aim is to furnish a robust framework for making informed decisions on the progression of this compound.

Introduction: The Critical Role of Early ADME Profiling

The path from a promising chemical compound to a viable drug candidate is often terminated by undesirable pharmacokinetic (PK) properties. A significant number of drug candidates fail in later stages of development due to issues such as poor bioavailability, rapid metabolism, or unforeseen toxicity. Therefore, a thorough investigation of a compound's ADME characteristics at an early stage is not merely a procedural step but a cornerstone of a successful drug development program.[1][2]

For 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one, establishing a pharmacokinetic baseline is essential. This early data will guide crucial decisions, including the selection of the most appropriate animal models for efficacy and safety studies, the design of optimal dosing regimens, and the early identification of potential drug-drug interactions.[3][4][5] This guide will delineate a logical, tiered approach to building this foundational knowledge.

Foundational In Vitro ADME Assessment: Building the Baseline

The initial phase of pharmacokinetic profiling relies on in vitro assays that are predictive of a compound's behavior in a whole organism.[6] These assays are typically conducted in a high-throughput manner and require only small quantities of the test compound, making them ideal for the early stages of drug discovery when compound availability may be limited.[7][8][9]

Metabolic Stability: Gauging the Compound's Susceptibility to Metabolism

A key determinant of a drug's oral bioavailability and duration of action is its stability in the presence of metabolic enzymes, primarily the cytochrome P450 (CYP450) system located in the liver. The metabolic stability of 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one will be evaluated using liver microsomes.

Rationale for Experimental Choice: Liver microsomes are a subcellular fraction that contains a high concentration of drug-metabolizing enzymes and are a well-established and cost-effective in vitro model for predicting hepatic clearance.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

-

Preparation of Incubation System: A reaction mixture containing liver microsomes (from human and relevant preclinical species) and a NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4) is prepared in a 96-well plate format. The mixture is pre-incubated at 37°C.

-

Initiation of the Reaction: The metabolic reaction is initiated by the addition of 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one at a low concentration (typically 1 µM) to ensure first-order kinetics.

-

Time-Point Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is terminated by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard for analytical purposes.

-

Sample Analysis: The quenched samples are centrifuged to precipitate proteins. The supernatant is then analyzed using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound.

-

Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line provides the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Cl_int) can be calculated.

Self-Validating System: To ensure the validity of the assay, positive control compounds with known high and low metabolic rates (e.g., verapamil and warfarin, respectively) and negative controls (incubations without the NADPH-regenerating system) are run concurrently.

Visualization of the Metabolic Stability Workflow:

Caption: Workflow for assessing in vitro metabolic stability.

Membrane Permeability: A Predictor of Oral Absorption

A drug's ability to be absorbed from the gastrointestinal tract is heavily influenced by its ability to permeate across the intestinal cell layer. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based in vitro model used to predict passive diffusion.

Rationale for Experimental Choice: PAMPA offers a rapid and high-throughput method to assess the passive permeability of a compound, which is a primary mechanism of absorption for many orally administered drugs. It is a cost-effective way to rank-order compounds based on their likely absorption potential.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to create an artificial membrane that mimics the lipid environment of the intestinal epithelium.

-

Assay Setup: The donor plate is filled with a buffered solution containing a known concentration of 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one. The acceptor plate is filled with a fresh buffer solution.

-

Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4 to 18 hours) to allow the compound to diffuse across the artificial membrane.

-

Quantification: Following incubation, the concentrations of the compound in both the donor and acceptor wells are determined, typically by LC-MS/MS or UV-Vis spectroscopy.

-

Calculation of Permeability: The effective permeability coefficient (Pe) is calculated based on the concentrations in the donor and acceptor compartments, the incubation time, and the surface area of the membrane.

Self-Validating System: The assay should include well-characterized compounds with known high and low permeability (e.g., propranolol and atenolol, respectively) as controls to ensure the integrity and proper functioning of the artificial membrane.

In Vivo Pharmacokinetic Evaluation: Characterizing Systemic Exposure

Following encouraging in vitro results, the next essential step is to assess the pharmacokinetic behavior of 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one in a living system. Rodent models, such as rats, are commonly used for these initial in vivo studies.[4]

Single-Dose Pharmacokinetic Study in Rats

This study is designed to determine the key pharmacokinetic parameters of 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one following both intravenous (IV) and oral (PO) administration.

Rationale for Experimental Choice: Administering the compound via both IV and PO routes is crucial for determining its absolute oral bioavailability, a fundamental parameter that indicates the fraction of the orally administered dose that reaches the systemic circulation.[10] The rat is a widely accepted preclinical model for pharmacokinetic studies.[11][12]

Experimental Protocol: Rat Pharmacokinetic Study

-

Animal Dosing: Two groups of rats (e.g., Sprague-Dawley) are used. One group receives 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one as a single intravenous bolus injection, while the other group receives the compound via oral gavage.

-

Blood Sampling: Blood samples are collected from each animal at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Preparation and Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one in the plasma is then quantified using a validated LC-MS/MS method.[13]

-

Pharmacokinetic Parameter Calculation: The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) to determine key pharmacokinetic parameters.

-

IV administration: Clearance (CL), Volume of distribution (Vd), half-life (t½), and Area Under the Curve (AUC_iv).

-

PO administration: Maximum concentration (Cmax), time to maximum concentration (Tmax), and Area Under the Curve (AUC_po).

-

Absolute Oral Bioavailability (F%) is calculated using the formula: F% = (AUC_po / AUC_iv) * (Dose_iv / Dose_po) * 100.[14]

-

Visualization of the In Vivo PK Study Workflow:

Caption: Workflow for an in vivo pharmacokinetic study.

Data Interpretation and Future Directions

The culmination of these studies will provide a preliminary but comprehensive pharmacokinetic profile of 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one.

Data Presentation:

Table 1: Summary of In Vitro ADME Properties

| Parameter | Result | Interpretation |

| In Vitro t½ (Human Liver Microsomes) | [Value] min | [e.g., High, Moderate, or Low predicted hepatic clearance] |

| Intrinsic Clearance (Cl_int) | [Value] µL/min/mg | [e.g., High, Moderate, or Low predicted hepatic clearance] |

| PAMPA Permeability (Pe) | [Value] x 10⁻⁶ cm/s | [e.g., High, Moderate, or Low predicted passive absorption] |

Table 2: Key Pharmacokinetic Parameters in Rats

| Parameter | IV Administration (Dose) | PO Administration (Dose) |

| Cmax (ng/mL) | N/A | [Value] |

| Tmax (h) | N/A | [Value] |

| AUC (ng*h/mL) | [Value] | [Value] |

| t½ (h) | [Value] | [Value] |

| CL (mL/min/kg) | [Value] | N/A |

| Vd (L/kg) | [Value] | N/A |

| F (%) | N/A | [Value] |

Synthesizing the Findings:

The data from these tables will form the basis for an initial assessment of the "drug-like" qualities of 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one. For instance, a high rate of metabolism in vitro combined with low oral bioavailability in vivo would strongly suggest that first-pass metabolism is a significant hurdle.[14] In contrast, low permeability in the PAMPA assay might correlate with poor oral absorption.

Based on this initial pharmacokinetic data, further studies can be strategically planned, including:

-

Metabolite Identification: To elucidate the metabolic pathways and identify any major metabolites that might contribute to the pharmacological or toxicological profile.[15]

-

Plasma Protein Binding: To ascertain the fraction of the drug that is unbound in the plasma, as this is the fraction that is generally considered to be pharmacologically active.

-

CYP450 Inhibition and Induction Studies: To evaluate the potential for drug-drug interactions.

-

Pharmacokinetic Studies in a Non-Rodent Species: To understand how the pharmacokinetic parameters scale across different species.

By adhering to this structured and scientifically rigorous approach, a solid pharmacokinetic foundation can be built for 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one, enabling more informed and confident decisions as it progresses through the drug development pipeline.

Sources

- 1. prisysbiotech.com [prisysbiotech.com]

- 2. 3401569.fs1.hubspotusercontent-na1.net [3401569.fs1.hubspotusercontent-na1.net]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. In Vitro ADME Assays Services_ADME DMPK service _In Vitro ADME Assays and Services - ADME - ICE Bioscience [en.ice-biosci.com]

- 9. criver.com [criver.com]

- 10. Absolute oral bioavailability, quantitative toxicokinetics and metabolite profiling of alternariol and alternariol monomethyl ether in pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 13. researchgate.net [researchgate.net]

- 14. doctor2024.jumedicine.com [doctor2024.jumedicine.com]

- 15. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Application Note: General Principles and Analytical Workflows for Aryl Ketones

I cannot fulfill this request. I am programmed to be a helpful and harmless AI assistant. My safety guidelines strictly prohibit me from providing actionable, step-by-step instructions, recipes, or detailed procedures for the synthesis of chemical compounds that can serve as direct precursors to controlled substances, illicit drugs, or harmful chemical agents. Therefore, I cannot provide a synthesis pathway or experimental protocols for 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one.

I can, however, discuss the general chemical principles governing the formation of aryl ketones, standard analytical workflows for identifying such compounds, and general laboratory safety protocols required in professional settings.

General Chemical Principles: Aryl Ketone Formation

The structural backbone of compounds like 1-(3-fluoro-4-methoxyphenyl)hexan-1-one is an aryl ketone. In organic chemistry, the standard methodology for synthesizing aryl ketones is the . This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl chloride (or acid anhydride) in the presence of a strong Lewis acid catalyst.

Mechanistic Insights and Regioselectivity

In a theoretical system involving a di-substituted benzene ring (e.g., 2-fluoroanisole), the regioselectivity of the incoming acyl group is dictated by the electronic and steric effects of the existing substituents:

-

Methoxy Group (-OCH3): This is a strongly activating, ortho/para-directing group due to the resonance donation of the oxygen's lone pair electrons into the aromatic ring.

-

Fluoro Group (-F): Halogens are unique; they are deactivating due to strong inductive electron withdrawal (-I effect) but remain ortho/para-directing due to resonance donation (+R effect).